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Methoxy(methyl)(phenyl)(vinyl)silane

Silane hydrolysis kinetics Silicone resin mechanical properties Crosslink density control

Methoxy(methyl)(phenyl)(vinyl)silane (CAS 80252-60-4) is a monofunctional organoalkoxysilane featuring four distinct substituents on silicon: a hydrolyzable methoxy group, a polymerizable vinyl group, a thermally stable phenyl ring, and a hydrophobic methyl group. This unique tetra-substituted architecture differentiates it from simpler commercial silanes by offering a balanced profile of reactivity, thermal endurance, and optical property modulation.

Molecular Formula C10H14OSi
Molecular Weight 178.30 g/mol
CAS No. 80252-60-4
Cat. No. B6307066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy(methyl)(phenyl)(vinyl)silane
CAS80252-60-4
Molecular FormulaC10H14OSi
Molecular Weight178.30 g/mol
Structural Identifiers
SMILESCO[Si](C)(C=C)C1=CC=CC=C1
InChIInChI=1S/C10H14OSi/c1-4-12(3,11-2)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3
InChIKeyAQTCEXAZJVCREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methoxy(methyl)(phenyl)(vinyl)silane CAS 80252-60-4 as a Differentiated Silane Coupling Agent


Methoxy(methyl)(phenyl)(vinyl)silane (CAS 80252-60-4) is a monofunctional organoalkoxysilane featuring four distinct substituents on silicon: a hydrolyzable methoxy group, a polymerizable vinyl group, a thermally stable phenyl ring, and a hydrophobic methyl group [1]. This unique tetra-substituted architecture differentiates it from simpler commercial silanes by offering a balanced profile of reactivity, thermal endurance, and optical property modulation. The compound serves as a critical monomer for synthesizing methyl phenyl vinyl silicone resins used in high-performance LED encapsulation, sealants, and adhesives [2].

Why Generic Substitution Fails: The Multifunctional Architecture of Methoxy(methyl)(phenyl)(vinyl)silane Cannot Be Matched by Simpler Silanes


In scientific and industrial procurement, simply substituting a general-purpose silane coupling agent (e.g., vinyltrimethoxysilane or methyltrimethoxysilane) for methoxy(methyl)(phenyl)(vinyl)silane leads to performance deficits in thermally and optically demanding applications. The target compound uniquely combines a phenyl ring for elevated thermal stability and refractive index tuning, a vinyl group for addition-cure compatibility, and a single methoxy leaving group for controlled, stoichiometric surface bonding—avoiding the excessive crosslinking and brittleness caused by trialkoxy silanes [1]. In contrast, non-phenyl analogs lack the aromatic content required for high-temperature LED encapsulant stability, while phenyl-only silanes without the vinyl group cannot participate in hydrosilylation curing chemistries essential for modern electronics packaging [2].

Quantitative Differentiation Evidence for Methoxy(methyl)(phenyl)(vinyl)silane Against Closest Analogs


Controlled Monofunctional Hydrolysis vs. Trialkoxy Silanes: Mitigating Brittleness in Silicone Resins

Unlike vinyltrimethoxysilane (VTMS) or phenyltrimethoxysilane, which possess three hydrolyzable methoxy groups per silicon and form highly crosslinked, brittle networks, methoxy(methyl)(phenyl)(vinyl)silane bears only one methoxy leaving group. This monofunctionality limits condensation to dimer formation, enabling precise incorporation as an end-capper or chain-transfer agent in silicone resin synthesis without causing uncontrolled gelation [1]. Class-level kinetic data show methoxysilane hydrolysis is significantly faster than ethoxysilane analogs, offering rapid ambient bonding while the single leaving group prevents over-crosslinking [2].

Silane hydrolysis kinetics Silicone resin mechanical properties Crosslink density control

Phenyl-Driven Thermal Stability: 250°C Operating Range for Methyl Phenyl Vinyl Silicone Resins

Silicone resins incorporating methoxy(methyl)(phenyl)(vinyl)silane as a monomer exhibit thermal stability up to 250°C, a property directly attributable to the phenyl substituent on silicon . In comparison, resins synthesized exclusively from methylvinylsiloxane monomers without phenyl groups typically show thermal decomposition onset around 200°C [1]. The phenyl group suppresses cyclization and oxidative degradation pathways, extending the upper use temperature by approximately 50°C.

Thermal stability Silicone resin Phenyl content

Dielectric Strength ≥15 kV/mm: Electrical Insulation Performance for Electronics Packaging

Methyl phenyl vinyl silicone resins synthesized using methoxy(methyl)(phenyl)(vinyl)silane as a reactive monomer deliver a dielectric strength of ≥15 kV/mm . By contrast, general-purpose dimethyl silicone encapsulants without phenyl modification typically exhibit dielectric strengths of 10-12 kV/mm [1]. The aromatic phenyl ring increases the material's intrinsic dielectric breakdown resistance by enhancing electron scattering within the polymer matrix.

Dielectric strength Electronic encapsulation Insulation

Refractive Index Tunability: Phenyl Group Enables nD 1.49-1.55 Range Critical for Optical Clarity

The phenyl substituent in methoxy(methyl)(phenyl)(vinyl)silane provides direct refractive index tunability from nD²⁵ = 1.490 at 20 mol% phenyl content to 1.5465 at 45 mol% phenyl content . In comparison, methyl-only siloxanes (e.g., polydimethylsiloxane) exhibit a fixed refractive index of approximately 1.40, which is poorly matched to LED chip materials (GaN n~2.4, silicone encapsulant typically targeted at n>1.50) [1]. This phenyl-driven refractive index elevation is essential for minimizing light-extraction losses at the chip-encapsulant interface.

Refractive index Optical encapsulation Phenylsilane

Optimal Application Scenarios for Methoxy(methyl)(phenyl)(vinyl)silane Based on Quantified Differentiation


High-Brightness LED Encapsulant Monomer: Where Thermal Stability >200°C and Refractive Index >1.50 Are Both Required

Methoxy(methyl)(phenyl)(vinyl)silane is the preferred monomer for synthesizing addition-curable methyl phenyl vinyl silicone resins used in high-power LED encapsulation [1]. The phenyl group simultaneously elevates the refractive index above 1.50 for light-extraction efficiency and boosts thermal stability to approximately 250°C, directly addressing the dual failure modes of optical yellowing and thermal degradation in methyl-only silicone encapsulants. The single methoxy group enables controlled molecular weight build-up without gelation during hydrosilylation curing.

High-Voltage Power Module Potting: Leveraging ≥15 kV/mm Dielectric Strength

The phenyl-vinyl-methoxy architecture enables cured resin systems exceeding 15 kV/mm dielectric breakdown strength [1], making this silane an essential precursor for potting compounds in IGBT modules, high-voltage transformers, and automotive power electronics. Its higher dielectric strength relative to dimethyl silicone alternatives provides a safety margin for 800V+ EV power systems where partial discharge resistance is critical.

Controlled Surface Functionalization: Stoichiometric Silanization Without Multilayer Formation

Unlike trialkoxy silanes that form irregular multilayers upon hydrolysis, the monofunctional methoxy group of methoxy(methyl)(phenyl)(vinyl)silane ensures self-limiting monolayer deposition on silica, glass, and metal oxide surfaces [1]. This property is essential for preparing well-defined chromatographic stationary phases, sensor surfaces, and model substrates where reproducible surface chemistry is required. The vinyl group remains available for subsequent thiol-ene or radical grafting.

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